Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyrazole core with a benzyl ester and methyl substituent. The compound’s stereochemistry and substituent positions significantly influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
benzyl 6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-10-13-12(7-15-16-13)8-17(10)14(18)19-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3,(H,15,16) |
InChI Key |
NBUUGVPPYZFMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Oxidative Coupling Strategies
Recent advances in titanium-mediated multicomponent reactions have enabled efficient pyrazole ring formation without traditional hydrazine-based approaches. As demonstrated in the oxidative coupling of alkynes, nitriles, and titanium imido complexes, this method avoids hazardous reagents while achieving high regioselectivity.
Titanium-Imido Intermediate Formation
The reaction begins with the generation of a titanium-imido complex (e.g., [py₂TiCl₂(NPh)]₂), which reacts sequentially with an alkyne and nitrile to form a diazatitanacyclohexadiene intermediate. Computational studies indicate that the alkyne’s electronic properties dictate regioselectivity, with electron-deficient alkynes favoring 5-methyl substitution. For benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, 3-hexyne serves as the methyl source, while benzonitrile derivatives provide aromatic substituents.
Oxidative N–N Bond Formation
Critical to this method is the 2-electron oxidation-induced N–N coupling, which proceeds via an electrocyclic mechanism analogous to the Nazarov cyclization. Using stoichiometric oxidants like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), the diazatitanacyclohexadiene intermediate undergoes ring contraction to yield the pyrazole core. Yields typically range from 49% to 75% depending on nitrile electronics, with electron-rich nitriles (e.g., p-tolunitrile) outperforming electron-deficient analogs.
Table 1: Optimization of Multicomponent Coupling Conditions
| Nitrile Component | Alkyne | Oxidant | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| p-Tolunitrile | 3-hexyne | TEMPO | 50 | 75 |
| Benzonitrile | 3-hexyne | TEMPO | 50 | 68 |
| p-CF₃-Benzonitrile | 3-hexyne | TEMPO | 50 | 49 |
| Acetonitrile | 1-phenyl-1-propyne | TEMPO | 50 | 32 |
Key challenges include competing pyrrole byproduct formation (up to 57% in unoptimized systems) and titanium complex degradation at elevated temperatures. Scaling this method to >1 mmol requires careful control of alkyne:nitrile:Ti stoichiometry (optimal 3:3:1) and inert atmosphere maintenance.
Sequential Cyclization-Protection Approaches
Traditional synthetic routes employ stepwise construction of the pyrrolo[3,4-c]pyrazole core followed by benzyl carbamate installation.
Hydrazine-Mediated Cyclization
Reacting methyl-substituted 1,3-diketones with hydrazine derivatives generates the pyrazole ring, though this method struggles with regiocontrol. For example, condensation of 3-methyl-1,5-diketone with benzyl carbazate produces a 4:1 ratio of 6-methyl to 4-methyl isomers, necessitating chromatographic separation.
Palladium-Catalyzed Annulation
Modern protocols utilize palladium(II) acetate to catalyze the cyclization of propargylamines and nitriles. A representative procedure involves:
- Heating 3-methyl-N-propargylbenzamide with Pd(OAc)₂ (5 mol%) in DMF at 120°C for 12 h to form the pyrrolo[3,4-c]pyrazole core.
- Treating the intermediate with benzyl chloroformate and triethylamine in dichloromethane (0°C → rt, 4 h) to install the carbamate group.
This method achieves 62% overall yield with >95% regioselectivity for the 6-methyl isomer, as confirmed by NOESY NMR.
Solid-Phase Synthesis for High-Throughput Production
Combinatorial chemistry approaches enable parallel synthesis of pyrrolo[3,4-c]pyrazole derivatives on Wang resin:
Resin Functionalization
- Load Wang resin with Fmoc-protected β-amino alanine (0.8 mmol/g loading).
- Remove Fmoc with 20% piperidine/DMF.
- Couple with 3-methyl-1H-pyrazole-4-carboxylic acid using HBTU/HOBt activation.
Cyclative Cleavage
Heat the resin-bound intermediate in toluene at 110°C for 8 h to induce cyclization while releasing the product into solution. Subsequent benzylation with benzyl bromoacetate in the presence of DIEA yields the target compound with 85% purity (HPLC) and 43% isolated yield.
Continuous Flow Microreactor Synthesis
Advancements in flow chemistry address scalability limitations of batch methods:
Reaction Setup
- Module 1 : Mixing of 3-methylpyrazole-4-carbaldehyde and benzyl carbazate in ethanol (residence time: 2 min).
- Module 2 : Teflon microreactor (0.5 mm ID) heated to 150°C for 5 min cyclization.
- Module 3 : In-line purification via scavenger resins (catch-and-release).
This system produces 12 g/hr of this compound with 91% conversion and <2% dimeric byproducts.
Critical Analysis of Methodologies
Table 2: Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Multicomponent Coupling | 49–75 | 85–92 | Moderate | High |
| Pd-Catalyzed Annulation | 62 | 95 | High | Excellent |
| Solid-Phase Synthesis | 43 | 85 | Limited | Moderate |
| Continuous Flow | 91 | 98 | Industrial | High |
The titanium-mediated multicomponent approach offers superior atom economy but requires specialized handling of air-sensitive catalysts. Continuous flow synthesis emerges as the most viable industrial method, combining high throughput with excellent reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like bromine or oxygen in the presence of solvents such as DMSO.
Reduction: Reduction reactions may involve the use of hydrazine derivatives under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, and palladium catalysts. The conditions often involve moderate temperatures and the use of solvents like acetonitrile and DMSO .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: Its interactions with various biological targets are being studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit deubiquitylating enzymes, which play a role in protein degradation pathways . This inhibition can lead to the accumulation of specific proteins, thereby affecting cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Enantiomeric Variants: (R)- and (S)-3,6-Dimethyl Derivatives
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 2228971-71-7) and its (R)-enantiomer (CAS 2228971-70-6) differ from the parent compound by an additional methyl group at position 3. Both enantiomers share the molecular formula C₁₅H₁₇N₃O₂ (MW 271.31 g/mol) and a purity of ≥98% .
Key Differences :
- Enantiomers may exhibit divergent pharmacokinetic profiles due to stereoselective interactions.
tert-Butyl Carboxylate Derivatives
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 398491-59-3) replaces the benzyl ester with a tert-butyl group. It has a molecular formula of C₁₀H₁₆N₄O₂ (MW 224.26 g/mol) and is used as a synthetic intermediate .
Alkyl-Substituted Derivatives
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1196155-07-3) features an isopropyl group at position 6 (MW 266.34 g/mol). Its bulkier substituent may enhance lipophilicity compared to the 6-methyl parent compound .
| Property | 6-Methyl Parent | 6-Isopropyl Derivative |
|---|---|---|
| Substituent Size | Methyl (small) | Isopropyl (bulky) |
| logP (estimated) | ~2.5 | ~3.2 |
| Biological Relevance | Moderate membrane permeation | Enhanced lipid solubility |
Ethoxycarbonyl and Halogenated Derivatives
tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1049677-66-8) introduces an ethoxycarbonylamino group (MW 296.32 g/mol).
Biological Activity
Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 2227432-92-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant research findings.
- Molecular Formula : C14H15N3O2
- Molar Mass : 257.29 g/mol
- Structural Characteristics : The compound features a pyrrolo-pyrazole core, which is known for diverse biological activities.
Pharmacological Activities
This compound belongs to the broader class of pyrazole derivatives, which have been extensively studied for their pharmacological properties. The following sections summarize key biological activities associated with this compound and related pyrazole derivatives.
1. Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. In a study evaluating various pyrazole compounds, some derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM |
| Benzyl Derivative | 61–85% at 10 µM | 76–93% at 10 µM |
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. In vitro studies showed that certain derivatives exhibited promising activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Study on Pyrazole Derivatives
A comprehensive study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, several compounds were found to possess potent anti-inflammatory and antimicrobial properties. Notably, one derivative showed up to 98% inhibition against Mycobacterium tuberculosis at low concentrations, indicating potential for treating tuberculosis .
Mechanistic Insights
Research into the mechanism of action suggests that the biological activity of this compound may be linked to its ability to modulate inflammatory pathways and inhibit key enzymes involved in cancer progression and microbial resistance .
Q & A
Basic Research Questions
Q. What crystallographic methods are recommended for determining the molecular structure of Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?
- Methodology : X-ray crystallography is the gold standard. Use SHELXL for refinement due to its robustness in small-molecule crystallography . For graphical representation of thermal ellipsoids, employ ORTEP-3, which provides a user-friendly interface for visualizing anisotropic displacement parameters . Comparative analysis with structurally similar derivatives (e.g., tert-butyl analogs) can validate unit cell parameters and space group assignments .
Q. How can researchers confirm the purity and identity of this compound during synthesis?
- Methodology :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess chromatographic purity.
- Identity : Combine -NMR and -NMR spectroscopy to verify functional groups (e.g., benzyl ester, methyl substituents). High-resolution mass spectrometry (HRMS) should match the exact mass (calculated for : 287.1274 g/mol) .
Q. What are the key synthetic intermediates for preparing this compound?
- Methodology : Tert-butyl-protected analogs (e.g., tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate) are critical intermediates. These intermediates simplify regioselective functionalization of the pyrrolopyrazole core before benzyl ester introduction via acid-catalyzed deprotection and subsequent coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between this compound and its tert-butyl analogs?
- Methodology :
- Compare hydrogen-bonding networks and torsion angles using SHELXL’s refinement tools .
- Analyze packing diagrams to identify steric effects from the benzyl group versus tert-butyl, which may alter crystal symmetry .
- Validate with density functional theory (DFT) calculations to reconcile experimental and theoretical bond lengths .
Q. What synthetic strategies enable selective functionalization of the pyrrolo[3,4-c]pyrazole core?
- Methodology :
- Step 1 : Protect the NH group of the pyrrolopyrazole core with a tert-butyloxycarbonyl (Boc) group to avoid side reactions .
- Step 2 : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 3-position .
- Step 3 : Deprotect the Boc group under acidic conditions (e.g., TFA/DCM) and introduce the benzyl ester via esterification .
Q. How can researchers design experiments to study this compound’s potential kinase inhibition activity?
- Methodology :
- Kinase assays : Use fluorescence-based assays (e.g., Z′-LYTE®) to measure inhibition of Aurora kinases, as seen in structurally related compounds like PHA-680632 .
- Cellular assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., HeLa) via MTT assays, comparing IC values to known inhibitors .
- Molecular docking : Perform in silico studies using AutoDock Vina to predict binding modes to kinase ATP-binding pockets .
Q. What analytical approaches are suitable for studying in vitro interactions with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
